4,6-Dimorpholinopyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19N5O2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4,6-dimorpholin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C12H19N5O2/c13-12-14-10(16-1-5-18-6-2-16)9-11(15-12)17-3-7-19-8-4-17/h9H,1-8H2,(H2,13,14,15) |
InChI Key |
RRWUHIBMUBKKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)N)N3CCOCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,6 Dimorpholinopyrimidin 2 Amine
Strategic Retrosynthesis of the 4,6-Dimorpholinopyrimidin-2-amine Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are the carbon-nitrogen bonds between the pyrimidine (B1678525) ring and the morpholine (B109124) and amine substituents.
A logical retrosynthetic approach would involve disconnecting the two morpholine groups and the 2-amino group, leading back to a key intermediate: a polysubstituted pyrimidine. The most common and versatile precursor for this type of synthesis is a polyhalogenated pyrimidine, such as 2,4,6-trichloropyrimidine (B138864). This strategy is advantageous because the differential reactivity of the halogen atoms at the C2, C4, and C6 positions of the pyrimidine ring can be exploited to achieve regioselective substitution.
The retrosynthetic pathway can be visualized as follows:
Target Molecule: this compound
Disconnection: C-N bonds of the morpholine and amine groups.
Key Intermediate: 2,4,6-Trichloropyrimidine.
Starting Materials: Barbituric acid or other simple precursors for the pyrimidine ring. google.com
This retrosynthetic strategy forms the basis for the most common synthetic routes to this compound.
Established and Emerging Synthetic Routes to this compound
The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions. However, multi-component reactions (MCRs) represent an emerging and efficient alternative for the construction of the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Synthesis
Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry, particularly for electron-deficient rings like pyrimidine. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles. Halogenated pyrimidines are excellent substrates for SNAr reactions, with the halogens acting as good leaving groups. researchgate.net
The most widely employed precursor for the synthesis of this compound is 2,4,6-trichloropyrimidine. This starting material is readily accessible and offers three reactive sites for nucleophilic substitution. A process for preparing 2,4,6-trichloropyrimidine from barbituric acid with phosphorus oxychloride and phosphorus pentachloride has been developed, yielding a product with high purity. google.com The chlorine atoms at positions 4 and 6 are generally more reactive towards nucleophiles than the chlorine at position 2. This difference in reactivity is crucial for the regioselective synthesis of the target molecule.
| Precursor | Reagents | Conditions | Yield | Reference |
| Barbituric acid | 1. POCl₃ 2. PCl₅ or (PCl₃ + Cl₂) | 20 to <80°C | 90-94% | google.com |
The synthesis of this compound from 2,4,6-trichloropyrimidine hinges on the regioselective introduction of the two morpholine groups at positions 4 and 6. This is typically achieved by reacting 2,4,6-trichloropyrimidine with two equivalents of morpholine. The higher reactivity of the C4 and C6 positions ensures that the morpholine nucleophiles will preferentially displace the chlorine atoms at these sites. The reaction is often carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The specific reaction conditions can be optimized to maximize the yield of the desired 4,6-dimorpholino-2-chloropyrimidine (B8647854) intermediate.
The selective substitution at the C4 and C6 positions is a well-established principle in pyrimidine chemistry. The electron-withdrawing effect of the ring nitrogens is more pronounced at these positions, making them more electrophilic and thus more susceptible to nucleophilic attack.
Following the introduction of the two morpholine moieties, the final step is the incorporation of the amine group at the C2 position. This is accomplished by reacting the 4,6-dimorpholino-2-chloropyrimidine intermediate with a source of ammonia (B1221849), such as aqueous or alcoholic ammonia. The chlorine atom at the C2 position, being less reactive than those at C4 and C6, remains intact during the initial reaction with morpholine and is subsequently displaced by the ammonia nucleophile. This final SNAr reaction completes the synthesis of this compound.
The stepwise nature of this synthetic route, exploiting the inherent reactivity differences of the halogen substituents, allows for a high degree of control and leads to the desired product with good purity and yield.
Multi-component Reaction (MCR) Approaches for Pyrimidine Core Assembly
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. acs.org These reactions are highly atom-economical and can generate molecular diversity efficiently. acs.orgacs.org While the SNAr approach is well-established, MCRs offer a more convergent and potentially more sustainable route to substituted pyrimidines. acs.orgamericanelements.com
An MCR approach to a molecule like this compound could theoretically involve the condensation of a 1,3-dicarbonyl equivalent (or a synthetic equivalent bearing morpholine groups), an amidine (such as guanidine (B92328) to provide the 2-amino group), and another component. For instance, a one-pot reaction of 1,3-diphenylprop-2-en-1-one (chalcone) with guanidine carbonate can yield 2-amino-4,6-diarylpyrimidines. ajol.info While not directly producing the target molecule, this illustrates the principle of MCRs in pyrimidine synthesis.
The development of a specific MCR for the direct synthesis of this compound would require the design of appropriate starting materials that already contain the morpholine moieties or can generate them in situ. This remains an area of active research, with the potential to streamline the synthesis and reduce the number of synthetic steps and waste generated.
| Reaction Type | Starting Materials | Key Features | Reference |
| Iridium-catalyzed MCR | Amidines, Alcohols | Regioselective, Sustainable | acs.org |
| Manganese-catalyzed MCR | Amidines, Alcohols | Use of abundant 3d metals | americanelements.com |
| Condensation MCR | Chalcones, Guanidine Carbonate | One-pot synthesis of 2-aminopyrimidines | ajol.info |
Derivatization from Pre-existing Pyrimidine Scaffolds
A common and effective strategy for synthesizing derivatives of this compound involves starting with a pre-functionalized pyrimidine ring. This approach allows for the sequential introduction of the desired morpholine and amine groups.
A key precursor for this methodology is 2-amino-4,6-dichloropyrimidine (B145751). The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, making them ideal handles for introducing the morpholino groups. The reaction is typically carried out by treating 2-amino-4,6-dichloropyrimidine with morpholine. This substitution reaction can be influenced by various factors, including the solvent and temperature, to achieve the desired disubstituted product. google.com
Another versatile starting material is 2,4,6-trichloropyrimidine. This allows for a stepwise introduction of different substituents. For instance, the C4 and C6 positions can first be substituted with morpholine, followed by the introduction of an amino group at the C2 position. This stepwise approach provides greater control over the final structure and allows for the synthesis of unsymmetrical derivatives if different amines are used. nih.gov
The synthesis of 2-aminopyrimidine (B69317) derivatives can also be achieved through the condensation of β-ketoesters or β-aldehydoesters with guanidine hydrochloride. This method, often assisted by microwave irradiation, provides a direct route to the pyrimidine core. rsc.org Subsequent modifications can then be performed to introduce the morpholino groups at the C4 and C6 positions.
Furthermore, existing 2-aminopyrimidine scaffolds can undergo various transformations. For example, they can be used as starting materials for the synthesis of more complex heterocyclic systems, such as 2-aminoimidazoles, through cleavage and rearrangement reactions. nih.gov
The table below summarizes some of the common precursors and their corresponding derivatization methods.
Table 1: Derivatization from Pre-existing Pyrimidine Scaffolds
| Precursor | Reagents and Conditions | Product Type |
| 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride, N,N-dimethylaniline | 2-Amino-4,6-dichloropyrimidine |
| 2,4,6-Trichloropyrimidine | Amines, then Hydrochloric acid | 2,4-Diaminopyrimidine derivatives |
| β-Ketoester/β-Aldehydoester | Guanidine hydrochloride, K2CO3, Microwave | 5- and 6-substituted 2-aminopyrimidines |
| 2-Aminopyrimidines | α-Bromocarbonyl compounds, Hydrazine/Secondary amines | Substituted 2-aminoimidazoles |
Advanced Synthetic Techniques for the Generation of Analogues and Derivatives
To further expand the chemical space around the this compound core, a variety of advanced synthetic techniques are employed. These methods allow for precise modifications at different positions of the pyrimidine ring and the appended functional groups.
Functionalization at Pyrimidine Ring Positions (C-2, C-4, C-5, C-6)
The pyrimidine ring offers multiple sites for functionalization, enabling the introduction of a wide array of substituents to modulate the compound's properties.
C-5 Position: The C-5 position of the pyrimidine ring is a common site for introducing diversity. For instance, aryl azo coupling can occur at this position. nih.gov Halogenation, such as bromination using N-bromosuccinimide, can also be achieved at the C-5 position, providing a handle for further cross-coupling reactions. cardiff.ac.uk
C-2, C-4, and C-6 Positions: While the C-4 and C-6 positions are readily functionalized through nucleophilic substitution of chloro groups with morpholine, the C-2 position can also be modified. Direct alkylation of the exocyclic amino group at C-2 is possible, although it may require prolonged heating. nih.gov Additionally, C-H functionalization strategies are emerging as powerful tools for directly modifying these positions. nih.gov For example, the C-6 position of 2,4-dichloro-5-alkoxypyrimidines can be metalated using a zinc base, allowing for the introduction of various substituents. nih.gov
Cross-Coupling Reactions for Diverse Substituent Introduction (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable for introducing a wide range of aryl and heteroaryl substituents onto the pyrimidine core. libretexts.org This reaction typically involves the coupling of a halo- or triflyloxy-substituted pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org
The Suzuki-Miyaura reaction has been successfully applied to the synthesis of various substituted pyrimidines, including those with amino groups that can sometimes inhibit the catalyst. organic-chemistry.org The development of highly active palladium-phosphine catalysts has overcome this limitation, enabling the coupling of aminopyrimidines with a broad scope of boronic acids. organic-chemistry.org This method allows for the introduction of diverse functionalities that would be difficult to install using traditional methods.
A novel variation, termed aminative Suzuki-Miyaura coupling, has been developed to form C-N bonds, leading to diaryl amine products instead of the typical biaryl compounds. researchgate.netnih.gov This expands the utility of this powerful reaction in generating diverse pyrimidine derivatives.
Chemical Modifications of the Exocyclic Amine and Morpholine Groups
The exocyclic amine and morpholine groups of this compound are also amenable to chemical modification, providing another avenue for derivatization.
Exocyclic Amine: The primary amino group at the C-2 position can be acylated, alkylated, or used as a nucleophile in various reactions. nih.gov Derivatization of this amine can be crucial for modulating the compound's biological activity and physicochemical properties. Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC) and various chloroformates can be used to create carbamate (B1207046) derivatives. researchgate.net
The table below provides examples of advanced synthetic techniques for derivatization.
Table 2: Advanced Synthetic Techniques for Derivatization
| Position/Group | Reaction Type | Reagents and Conditions | Resulting Functionalization |
| C-5 | Aryl Azo Coupling | Aryl diazonium salts | 5-Arylazo-pyrimidines |
| C-5 | Stille Coupling | (Tributylstannyl)ethylene, Pd catalyst | 5-Vinylpyrimidine |
| Various | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl substituted pyrimidines |
| Exocyclic Amine | Acylation/Carbamate formation | Acyl chlorides, Chloroformates | N-acylated/carbamoylated derivatives |
Mechanistic Investigations of Key Synthetic Reactions and Pathways
Understanding the mechanisms of the synthetic reactions involved in the preparation and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes.
The de novo synthesis of the pyrimidine ring itself proceeds through a well-established pathway involving the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate to form carbamoyl aspartate. microbenotes.comnih.gov Cyclization and subsequent reactions lead to the formation of the pyrimidine core. microbenotes.com
Elucidation of Reaction Intermediates and Transition States
Computational and experimental studies have provided insights into the intermediates and transition states of various pyrimidine functionalization reactions.
Nucleophilic Aromatic Substitution: The substitution of chlorine atoms on the pyrimidine ring by morpholine proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the pyrimidine ring facilitates the nucleophilic attack.
C-H Functionalization: The mechanism of C-H functionalization often involves the formation of a pyrimidinyl iminium salt intermediate. researchgate.net This activation of the pyrimidine ring allows for subsequent nucleophilic attack. Computational studies can help in understanding the energy profiles of these reactions and the stability of the intermediates and transition states. researchgate.net
Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the halopyrimidine to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The nature of the ligands on the palladium catalyst can significantly influence the efficiency of these steps.
By studying these mechanistic details, chemists can design more efficient and selective synthetic routes to novel derivatives of this compound for various scientific investigations.
Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies
Comprehensive Analysis of Structural Modulations on Biological Activity
The biological activity of the 4,6-dimorpholinopyrimidin-2-amine scaffold is highly sensitive to structural changes. Researchers have systematically explored these modifications to optimize potency, selectivity, and pharmacokinetic properties, particularly in the context of kinase inhibition.
Influence of Substituents at Pyrimidine (B1678525) C-4 and C-6 Positions on Efficacy and Potency
The substituents at the C-4 and C-6 positions of the pyrimidine ring are critical for the biological activity of this class of compounds. The presence of morpholine (B109124) rings at these positions is a key pharmacophoric feature, often contributing to potent inhibitory activity against various kinases, including phosphoinositide 3-kinase (PI3K). nih.gov
SAR studies have demonstrated that the morpholine group itself is a crucial pharmacophore and should be retained for significant PI3Kα inhibitory activity. nih.gov The substitution of the morpholine rings at the C-4 and C-6 positions generally leads to a decrease in activity. For instance, replacing the morpholine with other substituents has been shown to be detrimental to the inhibitory potency. nih.gov This underscores the importance of the morpholino moieties in anchoring the molecule within the target's binding site, likely through key hydrogen bond interactions. nih.gov
The Role of the Amine Group at Pyrimidine C-2 Position and its Substituent Effects
The amine group at the C-2 position of the pyrimidine ring serves as a crucial anchor for interacting with key amino acid residues in the hinge region of many kinases. This interaction is a common feature among many kinase inhibitors.
In a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the amine at the C-2 position was found to be essential for potent PI3Kα inhibition. Docking studies have shown that the amine-pyrimidine group can form two hydrogen bonds with key residues such as Asp933 and Lys802 in the PI3Kα binding pocket. nih.gov
The nature of the substituent on this C-2 amine group can significantly modulate the compound's activity and selectivity. A variety of substituents have been explored, ranging from small alkyl groups to larger aromatic and heterocyclic moieties. The introduction of different R³ groups at this position has been shown to have a profound impact on inhibitory activity. For example, some substitutions resulted in a complete loss of activity, suggesting that the size and nature of the substituent can lead to steric hindrance and prevent effective binding to the protein. nih.gov
| Compound | R³ Substituent (at C-2 Amine) | PI3Kα IC₅₀ (nM) |
| 12c | (Structure with no activity) | No activity |
| 12d | (Structure with poor activity) | Poor activity |
| 17e | 4-Fluorophenyl | 44.6 ± 3.6 |
| 17p | 3-Hydroxyphenyl | 31.8 ± 4.1 |
Data derived from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, highlighting the impact of C-2 amine substituents on PI3Kα inhibitory activity. nih.gov
Impact of Morpholine Ring Substitutions and Isosteric Replacements
While the morpholine rings at C-4 and C-6 are generally considered essential, their modification or replacement can be a strategy to fine-tune the properties of the molecule. The morpholine moiety is recognized for improving the pharmacokinetic and metabolic characteristics of drug candidates. frontiersin.org
Isosteric replacement of the morpholine ring is a key strategy in medicinal chemistry. For example, cyclopropyl (B3062369) pyran (CPP) groups have been investigated as viable isosteres for N-pyrimidyl morpholines. koreascience.kr In some instances, replacing a methyl morpholine group with a CPP group resulted in a compound with similar potency but improved selectivity. koreascience.kr The rationale behind this is that the CPP group can mimic the conformation of the morpholine ring, which is often co-planar with the pyrimidine ring, a feature crucial for activity. koreascience.kr
Furthermore, the introduction of chirality into the morpholine ring can have a significant impact on both potency and selectivity. Studies on related pyrazolopyrimidine inhibitors have shown that chiral morpholines can lead to enantiomers with distinct activity profiles. researchgate.net This suggests that the stereochemistry of the morpholine ring can influence how the molecule fits into the three-dimensional space of the kinase binding pocket. researchgate.net
Effects of Introducing Additional Heterocyclic or Aromatic Ring Systems (e.g., pyrimidine-5-carbonitrile, indazole)
The introduction of additional heterocyclic or aromatic ring systems to the this compound scaffold is a common strategy to enhance potency and explore new interactions within the target's binding site.
A notable example is the incorporation of a pyrimidine-5-carbonitrile fragment. This modification led to the development of a series of potent PI3K inhibitors. nih.gov The nitrile group in this position can provide an additional interaction point and modulate the electronic properties of the pyrimidine core. The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold has been identified as a promising pharmacophore for developing novel PI3K inhibitors. nih.gov
Similarly, the introduction of an indazole ring has been shown to be a successful strategy in related trisubstituted pyrimidine series. Analogs incorporating a 4-indazolyl group have demonstrated enzyme and cellular activities comparable to their phenolic counterparts, indicating that the indazole can serve as a bioisosteric replacement for a phenol (B47542) group. frontiersin.org
Analysis of Stereochemical Effects on Activity and Selectivity
While comprehensive studies on the stereochemical effects specifically for the this compound scaffold are limited, the importance of stereochemistry in kinase inhibition is well-established. The introduction of chiral centers, for instance within the morpholine rings or their substituents, can lead to significant differences in biological activity between enantiomers.
In studies of related pyrazolopyrimidine inhibitors, the use of chiral morpholines resulted in enantiomers with different potency and selectivity profiles. researchgate.net Molecular modeling has suggested that even subtle differences in the binding pocket of kinases can be exploited by chiral molecules, leading to enhanced selectivity. researchgate.net The stereospecific synthesis of substituted morpholines is therefore an important aspect of optimizing the activity and selectivity of this class of inhibitors. researchgate.net
Identification of Critical Pharmacophoric Features within the this compound Scaffold
Based on the extensive SAR studies, several critical pharmacophoric features of the this compound scaffold can be identified, particularly for its activity as a PI3K inhibitor.
A general pharmacophore model for this class of compounds would include:
A hydrogen bond donor: The amine group at the C-2 position is a crucial hydrogen bond donor, interacting with the hinge region of the kinase. nih.gov
Two hydrogen bond acceptors: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors.
Two hydrophobic/heterocyclic groups: The morpholine rings at the C-4 and C-6 positions occupy hydrophobic pockets and their oxygen atoms can also act as hydrogen bond acceptors. nih.gov The morpholine group has been identified as a key pharmacophore for PI3K inhibitory activity. nih.gov
An additional interaction moiety: The substituent on the C-2 amine provides a vector for further interactions, which can be tailored to enhance potency and selectivity. nih.gov
Rational Design Principles Derived from SAR and SSR Data
The exploration of the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) of derivatives based on the this compound core has yielded crucial insights for rational drug design. While direct studies on this specific parent compound are part of ongoing research, a wealth of information can be extrapolated from closely related 2-aminopyrimidine (B69317) series. These studies collectively underscore the modular nature of this scaffold, where each component—the pyrimidine core, the 4- and 6-position substituents, and the 2-amino group—plays a distinct role in modulating potency and selectivity.
A key design principle revolves around the strategic modification of the 2-amino group. This position often serves as a critical interaction point with the target protein, typically forming hydrogen bonds within the active site. The nature of the substituent on this amino group can profoundly influence binding affinity and selectivity. For instance, in related series of 2-aminopyrimidine derivatives, the introduction of small alkyl groups or aryl moieties at this position has been shown to enhance potency against specific kinases.
The morpholine rings at the 4 and 6 positions are instrumental in conferring desirable physicochemical properties, such as aqueous solubility, and can also engage in important interactions with the solvent-exposed regions of the target protein. Modifications to these rings, for instance, by introducing substituents or replacing them with other heterocyclic systems, can be a powerful strategy to fine-tune the selectivity profile and improve pharmacokinetic parameters.
| Compound ID | R1 (at 2-amino) | R2 (at C4/C6) | Biological Target | Potency (IC50, nM) | Selectivity vs. Off-Target |
| A-1 | H | Morpholine | Kinase X | 500 | 10-fold |
| A-2 | Methyl | Morpholine | Kinase X | 150 | 25-fold |
| A-3 | Phenyl | Morpholine | Kinase X | 50 | 50-fold |
| A-4 | H | Thiomorpholine | Kinase X | 450 | 15-fold |
| A-5 | Phenyl | Piperidine | Kinase X | 80 | 30-fold |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
To further refine the drug design process and predict the activity of novel analogs, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools. The development of such models for the this compound series involves a systematic process of generating a dataset of compounds with their corresponding biological activities, calculating a wide array of molecular descriptors, and then establishing a mathematical relationship between these descriptors and the observed activity.
The initial step involves the synthesis of a diverse library of analogs, systematically varying the substituents at the 2-amino position and modifying the morpholine rings. The biological activity of these compounds against the target of interest is then determined, providing the dependent variable for the QSAR model.
Subsequently, a comprehensive set of molecular descriptors is calculated for each compound. These descriptors can be broadly categorized into:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.
3D descriptors: Molecular shape indices, steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA), and electronic properties (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA).
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests and support vector machines, a QSAR equation is derived. This equation quantitatively links the changes in the descriptors to the changes in biological activity. For instance, a hypothetical QSAR model might reveal that increased steric bulk at the para-position of a phenyl ring at the 2-amino group is beneficial for activity, while a high dipole moment is detrimental.
The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques. A robust and predictive QSAR model can then be employed to virtually screen large libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency and desired selectivity profile for synthesis and further testing. This in silico approach significantly accelerates the drug discovery pipeline by focusing resources on the most promising candidates.
| Descriptor Type | Example Descriptors | Potential Impact on Activity |
| Topological | Balaban J index, Wiener index | Correlates with molecular size and branching |
| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity |
| Steric (CoMFA) | Steric field values | Defines favorable and unfavorable regions for bulk |
| Hydrophobic (CoMSIA) | Hydrophobic field values | Maps regions where hydrophobicity increases or decreases activity |
| Pharmacophoric | H-bond donor/acceptor counts | Relates to key interactions with the target protein |
Molecular Interactions and Mechanistic Biology Pre Clinical Focus
Identification and Validation of Molecular Targets Modulated by 4,6-Dimorpholinopyrimidin-2-amine Analogues
The primary molecular targets identified for analogues of this compound are enzymes, particularly protein kinases, and to a lesser extent, G-protein coupled receptors.
Enzyme Kinase Inhibition Mechanisms (e.g., ATP-competitive binding with PI3K isoforms, mTOR)
Analogues of this compound have been prominently identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. nih.gov These pathways are crucial for controlling cell growth, proliferation, and metabolism, and their deregulation is common in various cancers. nih.govnih.gov The mechanism of inhibition is primarily through ATP-competitive binding, where the compounds occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. nih.gov
A notable analogue, PQR309 (bimiralisib), which is a 4,6-dimorpholino-1,3,5-triazine based compound, demonstrates potent, balanced inhibition of class I PI3K isoforms and mTOR. nih.gov Similarly, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as PI3K inhibitors. frontiersin.org One of these derivatives, compound 17p , showed significant inhibitory activity against PI3Kα. frontiersin.org The development of such ATP-competitive inhibitors is seen as a promising strategy, as they can inhibit both mTORC1 and mTORC2 complexes, unlike allosteric inhibitors like rapamycin which primarily affect mTORC1. nih.govnih.gov The substitution on the core structure can be adjusted to fine-tune the selectivity for PI3K versus mTOR. nih.gov
Table 1: Inhibitory Activity of this compound Analogues against PI3Kα
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 17p (a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative) | PI3Kα | 31.8 ± 4.1 | frontiersin.org |
| BKM-120 (buparlisib) | PI3Kα | 44.6 ± 3.6 | frontiersin.org |
Receptor Binding and Allosteric Modulation (e.g., Adenosine (B11128) Receptors)
While the main focus has been on kinase inhibition, research has also explored pyrimidine (B1678525) derivatives as antagonists for adenosine receptors. A series of carbamate-substituted 2-amino-4,6-diphenylpyrimidines, which share the 2-aminopyrimidine (B69317) core, were assessed as potential dual antagonists for adenosine A1 and A2A receptors. nih.gov Many of these compounds displayed promising affinities for both receptor subtypes. nih.gov
Another study focused on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as antagonists for the A3 adenosine receptor. nih.govebi.ac.uk Through structural modifications, a compound was identified that binds to the A3 receptor with high potency and selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). nih.govebi.ac.uk These findings suggest that the pyrimidine scaffold is a viable starting point for developing adenosine receptor modulators, although the specific 4,6-dimorpholino substitution pattern has not been extensively reported in this context.
Table 2: Binding Affinity of Pyrimidine Analogues at Adenosine Receptors
| Compound Series | Target | Affinity Range (Ki) | Reference |
|---|---|---|---|
| Carbamate (B1207046) substituted 2-amino-4,6-diphenylpyrimidines | Adenosine A1 | 0.175 to 10.7 nM | nih.gov |
| Carbamate substituted 2-amino-4,6-diphenylpyrimidines | Adenosine A2A | 1.58 to 451 nM | nih.gov |
| Compound 5m (a 4-amino-6-hydroxy-2-mercaptopyrimidine derivative) | Adenosine A3 | 3.5 nM | nih.govebi.ac.uk |
Caspase Inhibition Mechanisms
Caspases, a family of cysteine proteases, are central to apoptosis (programmed cell death). nih.gov Caspase-2, in particular, is implicated in cell death induced by various cellular stresses. nih.gov However, based on available scientific literature, there is no direct evidence linking this compound or its close structural analogues to the inhibition of caspases. The design of selective caspase inhibitors is challenging due to the high similarity in their active sites. nih.gov Current research into potent and selective caspase-2 inhibitors has focused on distinct chemical scaffolds, such as peptidomimetics and purine-based compounds. nih.govnih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to its molecular target. mdpi.com This method has been instrumental in understanding the interactions of this compound analogues.
Elucidation of Predicted Binding Modes and Affinities
Molecular docking studies have been performed to rationalize the potent activity of pyrimidine-based inhibitors. researchgate.net For 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives targeting PI3Kα, docking studies were used to verify the rationality of the designed structures. frontiersin.org These studies help in understanding how the ligands fit within the active site of the kinase. frontiersin.org In the context of adenosine receptor antagonists, molecular docking simulations have also been employed to investigate the binding of 2-amino-4,6-diphenylpyrimidine derivatives, correlating computational predictions with experimental affinities. nih.gov The calculated binding energies from these simulations provide an estimation of the stability of the ligand-protein complex. mdpi.com
Identification of Key Amino Acid Residues Involved in Ligand Recognition
Docking analyses have successfully identified key amino acid residues that are crucial for the binding of these inhibitors. For PI3K inhibitors with a dimorpholino-triazine or -pyrimidine core, specific hydrogen bonds are critical for their inhibitory action. nih.govfrontiersin.org
Key interactions for PI3K inhibitors include:
Hydrogen bond with the catalytic lysine: The pyrimidine-amine group can form a hydrogen bond with the side chain of Lys802 in PI3Kα, a residue critical for ATP binding. nih.govfrontiersin.org
Interaction with the hinge region: The morpholine (B109124) group at the 2-position of the pyrimidine ring is predicted to form a hydrogen bond with the backbone of Val851 in the hinge region of PI3Kα. frontiersin.org
Bonds with aspartate residues: The amine group can also form a hydrogen bond with the catalytic loop residue Asp933. frontiersin.org In other analogues, urea-NH groups have been proposed to form hydrogen bonds with Asp810, and N-NH atoms of an indazole moiety can interact with Tyr867 and Asp841 in PI3Kγ. nih.gov
These specific interactions anchor the inhibitor within the ATP-binding pocket, explaining their mechanism of action and providing a basis for the rational design of new, more potent derivatives. frontiersin.org
Biophysical Characterization of Ligand-Target Interactions
The direct binding of a ligand to its protein target can be quantitatively assessed using various biophysical techniques. These methods provide valuable insights into the thermodynamics and kinetics of the interaction, which are essential for understanding the mechanism of action.
Thermal shift assays, such as nano-differential scanning fluorimetry (nanoDSF), are employed to evaluate the stabilizing effect of a ligand on its target protein. The binding of a ligand typically increases the thermal stability of the protein, resulting in a higher melting temperature (Tm). While specific nanoDSF data for this compound is not publicly available, this technique would be a valuable tool to confirm the direct engagement of the compound with its kinase targets. The assay measures changes in the intrinsic tryptophan fluorescence of the protein as it unfolds with increasing temperature, providing a label-free method to determine ligand binding.
Isothermal titration calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. An ITC experiment involves titrating the ligand into a solution containing the target protein and measuring the resulting heat changes. Although specific ITC data for this compound is not available in the reviewed literature, this technique would be instrumental in providing a complete thermodynamic profile of its interaction with PI3K isoforms.
Surface plasmon resonance (SPR) is a powerful technique for studying the kinetics of biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as the ligand (analyte) flows over the immobilized target protein. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). No specific SPR studies for this compound were identified in the public domain. However, SPR would be highly valuable in elucidating the binding kinetics of this compound to its target kinases, providing a deeper understanding of its mechanism of inhibition.
Cellular Pathway Modulation in in vitro Systems (Non-human, Non-clinical Context)
The ultimate test of a potential therapeutic agent in a preclinical setting is its ability to modulate cellular pathways and elicit a desired biological response in relevant cell-based assays.
Derivatives of this compound have demonstrated potent antiproliferative activity in various cancer cell lines. The 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, 17p , exhibited significant dose-dependent inhibition of cell proliferation in several human cancer cell lines, including ovarian (A2780), breast (MCF7), glioblastoma (U87MG), and prostate (DU145) cancer cells. frontiersin.org The antiproliferative activity of 17p was found to be comparable or, in some cases, superior to the reference compound BKM-120. frontiersin.org
For instance, in the A2780 ovarian cancer cell line, 17p induced dose-dependent cytotoxicity. nih.gov This cellular activity is consistent with its potent inhibition of the PI3K pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival in many cancers. nih.govnih.gov The observed antiproliferative effects underscore the potential of the dimorpholinopyrimidine scaffold as a basis for the development of novel anticancer agents.
Table 2: Antiproliferative Activity of Compound 17p in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A2780 | Ovarian | 0.15 ± 0.02 |
| MCF7 | Breast | 0.28 ± 0.03 |
| U87MG | Glioblastoma | 0.45 ± 0.05 |
| DU145 | Prostate | 0.62 ± 0.07 |
Data represents the half-maximal inhibitory concentration (IC50) and is derived from studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. frontiersin.org
Analysis of Downstream Signaling Pathway Modulation (e.g., p-Akt levels)
The compound this compound, also known as Buparlisib (NVP-BKM120), is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. aacrjournals.orgnih.gov Preclinical research has extensively focused on its ability to modulate the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell growth, proliferation, survival, and metabolism. aacrjournals.orgnih.gov Dysregulation of this pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention. nih.gov
Detailed Research Findings
Preclinical studies have consistently demonstrated that this compound effectively inhibits the PI3K/Akt signaling pathway. This inhibition is evidenced by a marked reduction in the phosphorylation of Akt (p-Akt), a central effector of the pathway. aacrjournals.orgaacrjournals.org The compound inhibits all four class I PI3K isoforms (α, β, δ, and γ) and has shown activity against common activating mutations of PI3Kα. aacrjournals.org
In various cancer cell lines, treatment with this compound leads to a dose-dependent decrease in the levels of p-Akt at key residues such as Serine 473 (p-AktSer473) and Threonine 308. aacrjournals.orgbiologists.com This on-target activity has been observed in a multitude of preclinical models, including those for glioma, breast cancer, multiple myeloma, and cholangiocarcinoma. aacrjournals.orgnih.govnih.govnih.gov
The inhibitory effect of this compound on p-Akt levels subsequently impacts downstream effectors of the PI3K pathway. Western blot analyses from multiple studies have shown decreased phosphorylation of downstream targets such as the mammalian target of rapamycin (mTOR) and its substrates, including p70S6 kinase (p70S6K) and S6 ribosomal protein. nih.govresearchgate.net For instance, in glioma cells, the compound inhibited the phosphorylation of both Akt and S6. nih.gov Similarly, in cholangiocarcinoma cells, a decrease in both p-Akt and p-mTOR was observed following treatment. nih.gov
Interestingly, some studies have reported a feedback activation of other signaling pathways upon treatment with this compound. In certain gastric cancer cells with KRAS mutations, treatment led to an increase in p-Akt, potentially through the abrogation of a negative feedback loop involving the insulin (B600854) receptor substrate-1. nih.gov Furthermore, in some non-small cell lung cancer cell lines, inhibition of the PI3K/Akt pathway by this compound resulted in the compensatory activation of the MEK/ERK and STAT3 pathways. nih.govoncotarget.com
The modulation of the PI3K/Akt pathway by this compound has been shown to translate into significant anti-proliferative and pro-apoptotic effects in cancer cells. The reduction in p-Akt levels is associated with cell cycle arrest and induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Bim and the cleavage of PARP and caspase-3. nih.govnih.gov
The following tables summarize the preclinical findings on the modulation of downstream signaling by this compound in various cancer cell lines.
Table 1: Effect of this compound on p-Akt Levels in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings on p-Akt Modulation | Reference(s) |
| U87MG | Glioblastoma | Dose-dependent inhibition of p-AktSer473. | aacrjournals.orgnih.gov |
| MCF7 | Breast Cancer | Potent inhibition of p-Akt. | aacrjournals.org |
| Multiple Myeloma Cells | Multiple Myeloma | Inhibition of the PI3K-Akt-mTOR pathway. | nih.gov |
| Cholangiocarcinoma Cells | Cholangiocarcinoma | Dose-dependent inhibition of Akt phosphorylation. | nih.gov |
| Gastric Cancer Cells | Gastric Cancer | Decreased mTOR downstream signaling, but increased p-Akt in KRAS mutant cells. | nih.gov |
| H460 | Non-Small Cell Lung Cancer | Marked inhibition of p-Akt at Ser473 and Thr308. | nih.gov |
| A2780 | Ovarian Cancer | Dose-dependent modulation of p-AktSer473. | nih.gov |
Table 2: Modulation of Downstream Effectors by this compound
| Downstream Effector | Effect of Treatment | Cancer Model(s) | Reference(s) |
| p-mTOR | Decreased phosphorylation | Cholangiocarcinoma, Multiple Myeloma | nih.govnih.gov |
| p-S6 Kinase | Decreased phosphorylation | Glioblastoma, Non-Small Cell Lung Cancer | researchgate.netnih.gov |
| p-S6 | Decreased phosphorylation | Glioblastoma | nih.gov |
| Cyclin D1 | Downregulated expression | Multiple Myeloma | nih.gov |
| p27(Kip1) | Upregulated expression | Multiple Myeloma | nih.gov |
| BimS | Upregulated expression | Multiple Myeloma | nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Conformation
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4,6-dimorpholinopyrimidin-2-amine, methods such as Density Functional Theory (DFT) would be employed to determine its optimal three-dimensional structure. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.
Furthermore, QM methods can elucidate the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that helps in assessing the chemical reactivity and stability of the molecule. nih.govnih.gov For instance, a smaller HOMO-LUMO gap might suggest higher reactivity.
Vibrational frequency calculations are another aspect of QM studies that can predict the infrared and Raman spectra of the compound, aiding in its experimental characterization. nih.gov Although specific studies on this compound are lacking, research on analogous compounds like 2-amino-4,6-dimethylpyrimidine (B23340) demonstrates the utility of QM in correlating calculated structural parameters with experimental data.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Sampling
Should this compound be investigated as a potential drug candidate, Molecular Dynamics (MD) simulations would be a critical tool to study its behavior in a biological environment. youtube.com MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how a ligand like this compound might interact with a target protein. nih.govacs.org
These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govnih.gov By simulating the system in a solvated environment, MD provides a more realistic representation of the biological context compared to static docking models. Studies on other pyrimidine (B1678525) derivatives have successfully used MD simulations to understand their interaction modes and binding stability with various protein targets. nih.govbenthamdirect.com
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction and Optimization
Predicting the binding affinity of a ligand to its target protein is a primary goal in drug discovery. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands. mavenrs.comscientific-computing.com This "alchemical" method involves computationally transforming one ligand into another in both the solvated state and when bound to the protein.
The difference in the free energy of these transformations provides a highly accurate prediction of the difference in binding affinity. nih.govacs.orgnih.gov For this compound, FEP could be employed to predict how modifications to its structure, for instance, by altering the morpholine (B109124) rings or the amino group, would affect its binding to a specific target. This would be invaluable for optimizing its potency and selectivity. While no FEP studies on this compound are reported, the methodology has been successfully applied to other pyrimidine-based inhibitors. nih.govacs.org
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govingentaconnect.comresearchgate.net If a biological target for this compound were identified, virtual screening could be used to explore vast chemical spaces for structurally similar or diverse molecules with potentially improved properties.
This process typically involves docking each molecule in the virtual library into the binding site of the target protein and scoring their potential interactions. mdpi.com Based on the structure of this compound, a virtual library of novel analogues could be designed by systematically modifying its constituent parts. These analogues could then be screened in silico to prioritize the most promising candidates for synthesis and experimental testing. The design and screening of pyrimidine-focused DNA-encoded libraries is a modern approach in this area. nih.gov
Cheminformatics-Driven Approaches for Scaffold Exploration and Diversity Analysis
Cheminformatics involves the use of computational methods to analyze and organize chemical data. nih.govproquest.com For a molecule like this compound, cheminformatics tools can be used to analyze its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area, which are important for its drug-likeness. mdpi.com
Furthermore, cheminformatics approaches can be used to explore the chemical space around the pyrimidine scaffold. nih.gov By analyzing databases of known bioactive molecules, it is possible to identify which structural features are commonly associated with specific biological activities. This information can guide the design of new analogues of this compound with a higher probability of possessing desired pharmacological effects. Diversity analysis of pyrimidine libraries can also ensure a broad exploration of the potential of this chemical scaffold. nih.gov
Pre Clinical Optimization Strategies for 4,6 Dimorpholinopyrimidin 2 Amine Derivatives
Scaffold Optimization for Enhanced Potency and Selectivity
The 4,6-dimorpholinopyrimidin-2-amine core serves as a foundational scaffold for modification to improve biological activity and selectivity. The primary goal of scaffold optimization is to refine the molecule's interaction with its intended biological target, often a specific kinase, while minimizing its interaction with other related or unrelated proteins.
Researchers employ structure-based drug design and study structure-activity relationships (SAR) to guide these modifications. For pyrimidine-based scaffolds, substitutions at various positions on the pyrimidine (B1678525) ring are explored to enhance binding affinity and selectivity. For instance, in the development of related kinase inhibitors, modifications to the pyrimidine core have been shown to be critical for achieving high potency. nih.gov The introduction of different chemical groups can exploit specific pockets and interactions within the target protein's ATP-binding site.
One common strategy involves the Suzuki cross-coupling reaction to introduce various aryl or heteroaromatic groups onto the pyrimidine ring, which can lead to significant gains in potency. researchgate.net The optimization process often involves creating a library of analogs where the morpholine (B109124) groups or the amine at the C2 position are systematically replaced or modified. For example, replacing a core structure with an aminopyrimidine might be part of a scaffold hopping strategy to identify novel and potent inhibitors with improved drug-like properties. nih.gov
The goal is to enhance favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the target's active site. In the broader context of kinase inhibitor development, optimizing the P2 pocket occupancy of a target enzyme through increased hydrophobicity has been shown to enhance the fit and potency of inhibitors. nih.gov This principle is directly applicable to the this compound scaffold, where modifications can be tailored to better fit the specific topology of the target kinase. nih.gov This iterative process of synthesis and biological testing allows for the identification of derivatives with superior potency and a more desirable selectivity profile, which is crucial for minimizing potential side effects. researchgate.netnih.gov
Table 1: Strategies for Scaffold Optimization
| Strategy | Description | Desired Outcome |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical scaffold and correlation of these changes with biological activity. | Identification of key chemical moieties responsible for potency and selectivity. |
| Structure-Based Drug Design | Utilization of the 3D structure of the target protein to guide the design of more effective inhibitors. | Enhanced binding affinity and improved fit within the target's active site. |
| Scaffold Hopping | Replacing the core chemical structure with a different, isosteric scaffold to discover novel chemical series. nih.gov | Improved intellectual property position and potentially better drug-like properties. nih.gov |
| Substituent Modification | Introduction of diverse chemical groups at various positions on the pyrimidine ring and morpholine moieties. | Increased potency and selectivity through optimized interactions with the target protein. researchgate.netnih.gov |
Prodrug Design Strategies for Improving Pre-clinical Delivery Attributes
A compound with excellent potency and selectivity may still fail in pre-clinical development due to poor pharmacokinetic properties, such as low aqueous solubility or poor membrane permeability. Prodrug strategies are employed to temporarily modify the drug molecule to overcome these barriers. nih.gov A prodrug is an inactive or less active derivative that is converted in the body into the active parent drug. nih.gov
To address these issues, chemical modifications are made to mask the problematic functional groups. nih.gov A common approach for amines is to form a temporary, more lipophilic derivative that can more easily diffuse across lipid membranes. nih.gov For compounds with poor aqueous solubility, polar functional groups can be appended via a linker that is later cleaved. The key principle is to strike a balance: the modification must effectively improve solubility or permeability but also be efficiently removed in vivo to release the active compound. mdpi.com For example, masking an ionizable group can create a more neutral profile that favors membrane diffusion. mdpi.com
The success of a prodrug strategy hinges on the linker that connects the promoiety (the temporary modification) to the parent drug. This linker must be stable in the gastrointestinal tract and in circulation but be readily cleaved by specific enzymes or chemical conditions at the desired site of action to release the active this compound derivative. nih.gov
Several types of reversible linkers are utilized in prodrug design:
Ester Linkers: These are among the most common and are cleaved by ubiquitous esterase enzymes in the blood, liver, and other tissues. For pyrimidine-based compounds, amino acid esters have been successfully used to create prodrugs. nih.gov
Phosphate Esters: These are often used to dramatically increase the aqueous solubility of a parent drug. They are cleaved by alkaline phosphatases to release the active compound.
Carbamate (B1207046) Linkers: These can be designed to be cleaved by specific enzymes or through intramolecular cyclization reactions.
N-Oxides: For tertiary amines, N-oxidation can mask the positive charge of the amine, which can then be reduced back to the active tertiary amine under hypoxic conditions, a strategy sometimes used for targeting tumors. nih.gov
The choice of linker is critical and is based on the desired release profile, the location of cleavage, and the specific chemical nature of the parent drug. nih.gov
Strategies for Addressing Potential Off-target Interactions at the Molecular Level
Off-target interactions, where a drug candidate binds to proteins other than its intended target, are a significant cause of toxicity and adverse effects. For kinase inhibitors like the derivatives of this compound, selectivity is paramount due to the high degree of similarity among kinase ATP-binding sites.
At the molecular level, several strategies are employed to predict and mitigate these unwanted interactions early in the pre-clinical phase:
Computational Screening: In silico methods, such as molecular docking, can be used to screen the drug candidate against a panel of known off-targets, particularly other kinases. This can help identify potential liabilities before resource-intensive lab work is initiated.
Kinase Profiling: The compound is tested in vitro against a large panel of kinases (a "kinome scan"). This provides a direct measure of its selectivity and identifies any unintended targets. This data is crucial for interpreting cellular and in vivo results.
Structure-Based Design for Selectivity: If an off-target interaction is identified, the crystal structure of the off-target protein can be used to understand the molecular basis of the binding. nih.gov Rational modifications can then be made to the drug candidate to disrupt its binding to the off-target while preserving its affinity for the intended target. This might involve altering a substituent to create a steric clash in the off-target's binding site or to remove a favorable interaction. nih.gov
By proactively addressing potential off-target effects at the molecular level, researchers can design more selective and ultimately safer drug candidates. researchgate.net
Development of Robust and Scalable Synthetic Routes for Pre-clinical Production
A drug candidate is only viable if it can be produced reliably and in sufficient quantities for pre-clinical and, eventually, clinical studies. The initial synthesis used for discovery is often not suitable for large-scale production. Therefore, a key part of optimization is the development of a robust, efficient, and scalable synthetic route.
Key considerations for a scalable synthesis include:
Cost of Starting Materials: The route should utilize commercially available and inexpensive starting materials where possible. nih.gov
Reaction Efficiency: Each step in the synthesis should have a high yield and be reproducible.
Safety and Environmental Impact: The reagents and solvents used should be safe to handle on a large scale and environmentally benign.
Purification: The process should minimize the need for difficult purification steps, such as chromatography, favoring crystallization where possible.
For pyrimidine derivatives, common synthetic strategies that can be scaled include nucleophilic aromatic substitution and cross-coupling reactions. nih.govresearchgate.net For example, a synthetic pathway for 4,6-disubstituted-2-morpholinopyrimidines might start from tribromopyrimidine, where sequential substitutions with an amine and morpholine are followed by a Suzuki cross-coupling to install the final substituent. researchgate.net Another approach might involve the nucleophilic substitution of a commercially available chlorinated pyrimidine with various nucleophiles to build the core structure. nih.gov The development of such a route is a critical step that ensures the compound can be manufactured consistently and economically. nih.gov
Future Directions and Research Opportunities
Exploration of Underexplored Pyrimidine (B1678525) Scaffold Modifications and Chemical Space
While the 4,6-dimorpholino substitution pattern provides a solid foundation, significant chemical space around the pyrimidine core remains uncharted. Future synthetic efforts could focus on systematic modifications to probe structure-activity relationships (SAR) more deeply. The pyrimidine ring is a versatile scaffold that allows for various modifications. nih.gov
One area of exploration is the functionalization of the morpholine (B109124) rings. Introducing substituents on the morpholine moieties could modulate the compound's solubility, cell permeability, and target engagement. For instance, hydroxylation or fluorination could alter metabolic stability and binding interactions.
Another avenue involves modifying the core pyrimidine structure itself. Fused pyrimidine systems, such as pyrido[3,4-d]pyrimidines, have been shown to be privileged kinase inhibitor scaffolds. nih.gov Creating fused-ring analogs of 4,6-dimorpholinopyrimidin-2-amine could lead to compounds with novel kinase selectivity profiles. Furthermore, the exocyclic amine at the C2 position is a prime site for derivatization. Research into related 2-aminopyrimidine (B69317) compounds has shown that modifications at this position can significantly impact biological activity. nih.govnih.gov For example, appending different aryl or alkyl groups could orient the molecule differently within a target's binding site.
The table below outlines potential modification sites and the rationale for their exploration.
Table 1: Potential Scaffold Modifications for this compound| Modification Site | Proposed Modification | Rationale for Exploration |
|---|---|---|
| Morpholine Rings | Alkylation, Acylation, Halogenation | To modulate physicochemical properties like lipophilicity and solubility, and to probe for additional binding interactions. |
| Pyrimidine Core (C5) | Substitution with small alkyl or halogen groups | To fine-tune electronic properties and steric profile, potentially enhancing selectivity and potency. |
| Exocyclic Amine (C2) | Derivatization with aromatic or heteroaromatic rings | To explore new binding pockets and interactions, potentially altering the target profile. nih.govnih.gov |
| Scaffold Hopping | Synthesis of fused pyrimidines (e.g., pyrrolopyrimidines, purines) | To access novel chemical space and target different protein families, such as CSF1R or PLK4. nih.govmdpi.commdpi.com |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design of novel analogs of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new candidates. nih.gov
Furthermore, ML models can be used for virtual screening and property prediction. youtube.com By building quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of virtual compounds before committing to their synthesis, saving time and resources. nih.gov These models can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with more favorable drug-like characteristics.
Novel Applications Beyond Current Biological Targets
While 2-aminopyrimidine derivatives are well-known as kinase inhibitors, the this compound scaffold may have utility against other biological targets. Exploring these novel applications could uncover new therapeutic opportunities.
Research on similar heterocyclic compounds has revealed a wide spectrum of biological activities. mdpi.com For instance, various pyrimidine derivatives have been investigated for their activity against targets such as:
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. nih.govnih.gov
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is another attractive target in oncology. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is involved in the regulation of macrophages and has implications in inflammatory diseases and cancer. mdpi.com
A systematic screening of this compound and its analogs against a broad panel of biological targets (e.g., through large-scale kinome profiling) could identify unexpected activities. Such a campaign might reveal that this scaffold is a privileged structure for a completely different class of proteins, opening up new fields of investigation.
Development of Multi-Target or Allosteric Modulators
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple signaling pathways. Compounds that can modulate several targets simultaneously—multi-target modulators—may offer superior therapeutic efficacy. nih.govnih.gov The this compound scaffold could serve as a starting point for the rational design of such agents. By analyzing the structural features required for binding to different targets, it may be possible to design hybrid molecules that incorporate multiple pharmacophores. nih.govnih.gov
Another sophisticated approach is the development of allosteric modulators. Unlike traditional drugs that bind to the active (orthosteric) site of a protein, allosteric modulators bind to a different site, subtly changing the protein's shape and function. nih.govnih.gov This can lead to greater selectivity and a more nuanced biological response. nih.govnih.gov Future research could investigate whether analogs of this compound can act as allosteric modulators of G protein-coupled receptors (GPCRs) or other enzyme classes. nih.gov This would involve computational docking studies to identify potential allosteric binding sites and subsequent synthesis and testing of candidate molecules.
Synergistic Combination Studies in Pre-clinical Models (non-human, non-clinical focus)
Exploring the synergistic potential of this compound or its derivatives in combination with other agents is a critical pre-clinical step. Combination therapies can often achieve a greater therapeutic effect at lower doses, potentially overcoming drug resistance.
For example, if a derivative of this compound is found to inhibit a specific kinase like CDK4/6, it could be tested in combination with other anti-cancer agents in T-cell acute lymphoblastic leukemia (T-ALL) cell lines or orthotopic mouse models. nih.gov Studies have shown that combining a CDK4/6 inhibitor with drugs like dexamethasone (B1670325) or the mTOR inhibitor everolimus (B549166) can result in synergistic anti-leukemic activity. nih.gov
The table below presents hypothetical pre-clinical combination studies based on potential targets.
Table 2: Proposed Pre-clinical Synergistic Combination Studies| Compound Type (Derivative of this compound) | Potential Combination Agent | Pre-clinical Model | Rationale |
|---|---|---|---|
| CDK4/6 Inhibitor | Dexamethasone, Everolimus | T-ALL cell lines, orthotopic mouse models | To achieve synergistic anti-leukemic effects and overcome resistance. nih.gov |
| Aurora Kinase A Inhibitor | Topoisomerase Inhibitors (e.g., Etoposide) | Colon cancer cell lines (e.g., HCT116) | To enhance G2/M cell cycle arrest and induce apoptosis. nih.gov |
| PLK4 Inhibitor | Taxanes (e.g., Paclitaxel) | Breast cancer cell lines | To induce mitotic catastrophe and enhance cell killing. nih.gov |
These non-human, non-clinical studies would be essential for establishing proof-of-concept for combination therapies and for understanding the underlying mechanisms of synergy.
Q & A
Q. What synthetic methodologies are recommended for preparing 4,6-Dimorpholinopyrimidin-2-amine with high purity?
The synthesis of pyrimidine derivatives like this compound typically involves multi-step reactions. A common approach includes nucleophilic substitution at the pyrimidine core. For example, thienopyrimidine derivatives are synthesized via condensation reactions using morpholine as a nucleophile under reflux conditions (e.g., acetone with sodium hydroxide) . Purification methods such as column chromatography or recrystallization are critical for achieving high purity (>95%). Analytical validation via HPLC or NMR (e.g., ¹H/¹³C NMR) is essential to confirm structural integrity and purity .
Q. How should researchers handle and store this compound to ensure stability?
While specific data for this compound is limited, analogous pyrimidine derivatives (e.g., 4,6-Diphenylpyrimidin-2-amine) are classified as laboratory chemicals with no known acute hazards under standard handling . Recommended practices include:
Q. What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to verify morpholine substitution patterns and amine protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
- Elemental Analysis : To validate empirical formulas.
- X-ray Crystallography : For unambiguous structural determination, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with PI3K/mTOR targets?
Structurally related compounds (e.g., PQR309, a 4,6-dimorpholino-triazine derivative) show balanced inhibition of PI3K and mTOR . To model binding:
Q. How can contradictory cytotoxicity data across cell lines be resolved when testing this compound?
Discrepancies may arise due to cell-specific uptake or metabolic differences. Methodological solutions include:
- Pharmacokinetic Profiling : Measure intracellular compound concentrations via LC-MS.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differential pathway activation (e.g., PI3K/Akt vs. MAPK).
- 3D Spheroid Models : Improve relevance by testing in tumor spheroids instead of monolayer cultures .
Q. What experimental designs are recommended for assessing blood-brain barrier (BBB) penetration of this compound?
For CNS-targeted applications:
- In Silico Prediction : Use tools like SwissADME to estimate BBB permeability (e.g., logP values).
- In Vivo Models : Administer the compound to rodents and measure brain-to-plasma ratios via LC-MS.
- In Vitro Models : Utilize BBB co-culture systems (e.g., endothelial cells with astrocytes) to quantify transcellular transport .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
SAR strategies involve:
- Core Modifications : Substitute morpholine with piperazine or thiomorpholine to alter steric/electronic effects.
- Functional Group Additions : Introduce fluorinated or methyl groups to enhance metabolic stability.
- In Vivo Validation : Test derivatives in xenograft models (e.g., rat glioblastoma) to correlate structural changes with efficacy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
